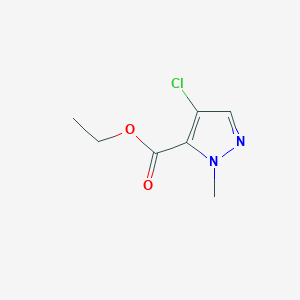

ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSMINZMBPQJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid with ethyl alcohol in the presence of a suitable catalyst. One common method involves the slow addition of thionyl chloride to a chloroform solution of the acid at 0°C, followed by stirring at 50°C for one hour .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, enhancing the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, and alcohols, depending on the specific reagents and conditions used .

Scientific Research Applications

Agricultural Chemistry

Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is primarily recognized for its herbicidal properties . It is utilized in the formulation of crop protection products aimed at controlling unwanted plant growth. This application is crucial for enhancing crop yields and reducing competition for resources among plants. Its effectiveness in targeting specific weeds makes it a valuable asset in agricultural practices .

Pharmaceutical Development

In the realm of pharmaceuticals , this compound serves as a building block for synthesizing novel drugs. Researchers are exploring its potential in developing targeted therapies for various diseases. The unique structure of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate allows it to be modified into more complex molecules that may exhibit therapeutic effects, particularly in treating conditions where existing treatments are inadequate .

Material Science

The compound's unique chemical properties also find applications in material science . It is used in the formulation of advanced materials, including polymers and coatings that require improved durability and performance characteristics. The incorporation of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate into these materials can enhance their resistance to environmental factors, thereby extending their lifespan and functionality .

Analytical Chemistry

In analytical chemistry , ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate acts as a reagent facilitating the detection and quantification of other compounds. This role is essential for quality control across various industries, ensuring that products meet safety and efficacy standards .

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal efficacy of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate against common agricultural weeds. Results indicated a significant reduction in weed biomass when applied at optimal concentrations, demonstrating its potential as an effective herbicide.

Case Study 2: Synthesis of Novel Pharmaceuticals

Research focused on synthesizing derivatives of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has yielded promising results in developing compounds with antimicrobial properties. These derivatives were tested against various bacterial strains, showing varying degrees of effectiveness, which could lead to new antibiotic formulations .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key Observations :

- Chlorine Position: Chlorine at C4 (target compound) vs. C5 (e.g., methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate ) alters electronic distribution. The C4-Cl group directs electrophilic attacks to adjacent positions, while C5-Cl may stabilize resonance structures.

- Amino vs. Cyano Groups: Amino groups (e.g., ) enhance hydrogen bonding and solubility, whereas cyano groups (e.g., ) increase electrophilicity but may reduce bioavailability due to higher hydrophobicity.

- Bulky Substituents : Compounds with aryl or heteroaryl groups (e.g., phenyl in , pyridazinyl in ) exhibit reduced solubility in aqueous media compared to alkyl-substituted analogs like the target compound.

Steric and Electronic Effects

- In contrast, the target compound’s single methyl group at N1 allows easier access to reactive sites.

- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CN) deactivate the pyrazole ring, directing reactions to specific positions. For example, the cyano group in makes C4 more electrophilic, while the chloro group in the target compound stabilizes adjacent negative charges.

Crystal Packing and Intermolecular Interactions

- Hydrogen Bonding: Amino-substituted derivatives (e.g., ) form robust hydrogen-bonding networks (C=O···H-N), as described in Etter’s graph set analysis . The target compound, lacking hydrogen bond donors, relies on weaker C-H···O interactions .

- Halogen Interactions : The target compound’s C4-Cl may participate in Cl···N contacts (3.046 Å in related structures ), influencing crystal packing and stability.

Structural Analysis Tools

- SHELX Software : Widely used for crystallographic refinement, SHELX enables precise determination of bond lengths and angles in pyrazole derivatives .

- Mercury CSD : Facilitates visualization of intermolecular interactions and packing patterns, critical for comparing analogs like the target compound and its 1,3-dimethyl derivative .

Biological Activity

Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the chloro and ethyl groups contributes to its unique chemical properties and biological activities.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

3. Anticancer Potential

Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate has shown promise in cancer research. Studies have reported its ability to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers. The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, leading to their inhibition or activation depending on the target. This interaction is crucial in modulating metabolic pathways.

- Gene Expression Modulation : It influences gene expression related to inflammatory responses and cell cycle regulation, further contributing to its therapeutic effects.

Antimicrobial Study

A study published in EurekaSelect demonstrated that ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial properties .

Anti-inflammatory Research

In a controlled trial assessing the anti-inflammatory effects, the compound was administered to animal models with induced inflammation. Results showed a marked reduction in swelling and pain compared to control groups, supporting its use as an anti-inflammatory agent .

Anticancer Investigations

A recent study evaluated the anticancer effects of ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate on human breast cancer cells (MDA-MB-231). The compound induced significant apoptosis at concentrations above 50 µM, highlighting its potential as a chemotherapeutic agent .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Modulation of cytokine expression | Reduced inflammation in animal models |

| Anticancer | Induction of apoptosis | Significant effects on breast cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate, and how can regioselectivity be controlled?

- Methodological Guidance : A common approach involves cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by chlorination. For example, similar pyrazole derivatives were synthesized using DMF-DMA (dimethylformamide dimethyl acetal) to activate the carbonyl group, enabling cyclization with phenylhydrazine . Regioselectivity can be influenced by temperature, solvent polarity, and substituent electronic effects. Optimization via trial-and-error or computational pre-screening (e.g., DFT calculations) is recommended to minimize byproducts.

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Guidance : Based on safety data for structurally related compounds, decomposition products may include hydrogen chloride (HCl) and nitrogen oxides. Use fume hoods, acid-resistant gloves, and eye protection. Stability studies suggest avoiding high temperatures (>150°C) and strong oxidizers. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose via licensed waste management services .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Guidance :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at N1, chloro at C4). Look for characteristic pyrazole ring proton shifts (δ 6.5–8.0 ppm) .

- IR : Peaks near 1700 cm⁻¹ (ester C=O) and 1550 cm⁻¹ (C-Cl stretching).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can SHELX and Mercury software be applied to resolve crystallographic ambiguities in this compound?

- Methodological Guidance :

- Structure Solution : Use SHELXD for phase problem resolution via dual-space methods, particularly for twinned crystals .

- Refinement : SHELXL allows anisotropic displacement parameters for heavy atoms (Cl) and restraints for disordered groups. Mercury’s void analysis module can identify solvent-accessible regions in the crystal lattice .

- Validation : Check hydrogen-bonding networks using Mercury’s "Packing Similarity" tool to compare with analogous pyrazole structures .

Q. What computational strategies can optimize reaction pathways for novel derivatives?

- Methodological Guidance :

- Reaction Path Screening : Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states. ICReDD’s approach integrates reaction path search algorithms with experimental feedback loops to prioritize viable conditions .

- Machine Learning : Train models on existing pyrazole synthesis data to predict yields and regioselectivity under varying conditions (solvent, catalyst).

Q. How do intermolecular interactions influence crystal packing, and can graph set analysis predict polymorphism?

- Methodological Guidance :

- Hydrogen Bonding : Analyze C=O⋯H-N and C-Cl⋯π interactions using Mercury’s "Intermolecular Contacts" tool. Graph set notation (e.g., R₂²(8) for dimeric motifs) helps classify patterns .

- Polymorphism Prediction : Combine Hirshfeld surface analysis (CrystalExplorer) with lattice energy calculations (PIXEL method) to assess stability of polymorphic forms.

Q. What experimental approaches address gaps in physicochemical data (e.g., logP, solubility)?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.